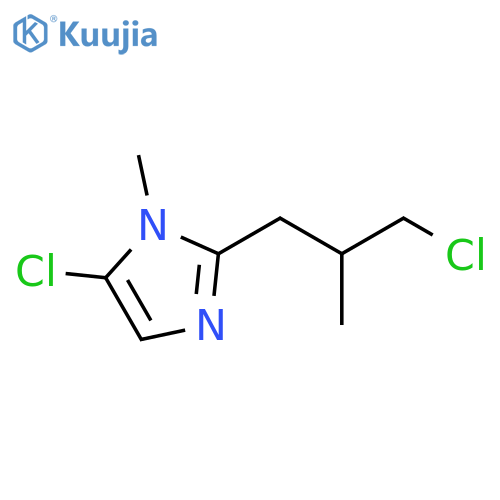

Cas no 2138240-71-6 (1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl-)

1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl-

-

- インチ: 1S/C8H12Cl2N2/c1-6(4-9)3-8-11-5-7(10)12(8)2/h5-6H,3-4H2,1-2H3

- InChIKey: WSZICZOUUQZONF-UHFFFAOYSA-N

- ほほえんだ: C1(CC(C)CCl)N(C)C(Cl)=CN=1

1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-677151-0.05g |

5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl-1H-imidazole |

2138240-71-6 | 95.0% | 0.05g |

$948.0 | 2025-03-12 | |

| Enamine | EN300-677151-2.5g |

5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl-1H-imidazole |

2138240-71-6 | 95.0% | 2.5g |

$2211.0 | 2025-03-12 | |

| Enamine | EN300-677151-0.1g |

5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl-1H-imidazole |

2138240-71-6 | 95.0% | 0.1g |

$993.0 | 2025-03-12 | |

| Enamine | EN300-677151-1.0g |

5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl-1H-imidazole |

2138240-71-6 | 95.0% | 1.0g |

$1129.0 | 2025-03-12 | |

| Enamine | EN300-677151-0.5g |

5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl-1H-imidazole |

2138240-71-6 | 95.0% | 0.5g |

$1084.0 | 2025-03-12 | |

| Enamine | EN300-677151-10.0g |

5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl-1H-imidazole |

2138240-71-6 | 95.0% | 10.0g |

$4852.0 | 2025-03-12 | |

| Enamine | EN300-677151-0.25g |

5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl-1H-imidazole |

2138240-71-6 | 95.0% | 0.25g |

$1038.0 | 2025-03-12 | |

| Enamine | EN300-677151-5.0g |

5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl-1H-imidazole |

2138240-71-6 | 95.0% | 5.0g |

$3273.0 | 2025-03-12 |

1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl- 関連文献

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl-に関する追加情報

Introduction to 1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl- (CAS No. 2138240-71-6)

1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl- (CAS No. 2138240-71-6) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazoles, which are known for their diverse biological activities and potential applications in drug development. The unique structural features of this compound, including the presence of chlorine and methyl groups, contribute to its distinct chemical properties and biological activities.

The chemical structure of 1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl- consists of a five-membered imidazole ring with substituents at specific positions. The 5-chloro substitution provides enhanced stability and reactivity, while the 2-(3-chloro-2-methylpropyl) and 1-methyl groups introduce additional functional groups that can influence the compound's interactions with biological targets. These structural characteristics make it a valuable candidate for various research applications, particularly in the development of novel therapeutic agents.

Recent studies have highlighted the potential of imidazole derivatives in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that certain imidazole derivatives exhibit potent antifungal and antibacterial properties. The presence of chlorine and methyl groups in 1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl- is believed to enhance its activity against specific pathogens, making it a promising lead compound for the development of new antimicrobial agents.

In addition to its antimicrobial properties, 1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl- has also shown potential in the treatment of neurological disorders. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound can modulate specific neurotransmitter receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. The ability to selectively target these receptors suggests that 1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl- could be developed into a novel therapeutic agent for neurodegenerative diseases.

The synthesis of 1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl- involves a series of well-defined chemical reactions. One common approach is to start with an appropriate imidazole precursor and introduce the desired substituents through selective functional group transformations. The synthetic route is designed to optimize yield and purity while minimizing potential side reactions. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to characterize the final product and ensure its structural integrity.

The physicochemical properties of 1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl-, including its solubility, stability, and reactivity, are crucial for its application in pharmaceutical research. These properties are influenced by the presence of chlorine and methyl groups, which can affect the compound's behavior in different solvents and biological environments. For example, the chlorinated substituents can enhance lipophilicity, facilitating cellular uptake and distribution within tissues.

In preclinical studies, 1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl- has demonstrated favorable pharmacokinetic profiles. Animal models have shown that this compound exhibits good oral bioavailability and a suitable half-life, which are essential parameters for drug candidates. Additionally, toxicological assessments have indicated that it has a low toxicity profile at therapeutic doses, further supporting its potential as a safe and effective therapeutic agent.

The potential applications of 1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl- extend beyond traditional medicinal chemistry. Recent advancements in materials science have explored the use of imidazole derivatives in developing novel materials with unique properties. For instance, researchers at the Massachusetts Institute of Technology (MIT) have synthesized imidazole-based polymers that exhibit enhanced mechanical strength and thermal stability. These materials have potential applications in various industries, including electronics and aerospace.

In conclusion, 1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl- (CAS No. 2138240-71-6) is a versatile organic compound with significant potential in both pharmaceutical research and materials science. Its unique structural features contribute to its diverse biological activities and physical properties, making it an attractive candidate for further investigation and development. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing scientific knowledge and technological innovation.

2138240-71-6 (1H-Imidazole, 5-chloro-2-(3-chloro-2-methylpropyl)-1-methyl-) 関連製品

- 1805476-59-8(4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid)

- 15862-37-0(2,5-dibromo-3-nitro-pyridine)

- 1407161-75-4(1-(4-methoxyphenyl)-4,5-dimethyl-1H-Imidazole)

- 1226454-74-5(2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)

- 96750-10-6(Phenol, 4-(2-aminopropyl)-, 1-acetate)

- 1706233-09-1(3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide)

- 1270097-85-2(4-(4-Chlorophenyl)-L-phenylalanine)

- 1186127-15-0(Ethyl 2-(5-Oxazolyl)benzoate)

- 748760-80-7(Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate)

- 72275-48-0(Chromocarb)